molecular formula C21H18BrFN8 B10908990 N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

N-(4-bromophenyl)-4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-1,3,5-triazin-2-amine

Cat. No.: B10908990
M. Wt: 481.3 g/mol
InChI Key: SJKUDIIFYIVRDB-WYMPLXKRSA-N
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Description

4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone is a complex organic compound that features a combination of fluorobenzaldehyde, bromoaniline, dimethylpyrazole, and triazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: 4-Fluorobenzoic acid.

    Reduction: 4-Bromoaniline.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Fluorobenzaldehyde 1-[4-(4-Bromoanilino)-6-(3,5-Dimethyl-1H-Pyrazol-1-Yl)-1,3,5-Triazin-2-Yl]Hydrazone is unique due to its combination of multiple functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H18BrFN8

Molecular Weight

481.3 g/mol

IUPAC Name

4-N-(4-bromophenyl)-6-(3,5-dimethylpyrazol-1-yl)-2-N-[(E)-(4-fluorophenyl)methylideneamino]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C21H18BrFN8/c1-13-11-14(2)31(30-13)21-27-19(25-18-9-5-16(22)6-10-18)26-20(28-21)29-24-12-15-3-7-17(23)8-4-15/h3-12H,1-2H3,(H2,25,26,27,28,29)/b24-12+

InChI Key

SJKUDIIFYIVRDB-WYMPLXKRSA-N

Isomeric SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)N/N=C/C3=CC=C(C=C3)F)NC4=CC=C(C=C4)Br)C

Canonical SMILES

CC1=CC(=NN1C2=NC(=NC(=N2)NN=CC3=CC=C(C=C3)F)NC4=CC=C(C=C4)Br)C

Origin of Product

United States

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